4-Methoxy-N'-methyl-N'-(2-(trifluoromethyl)-4-quinazolinyl)benzenesulfonohydrazide
Description
4-Methoxy-N'-methyl-N'-(2-(trifluoromethyl)-4-quinazolinyl)benzenesulfonohydrazide is a sulfonohydrazide derivative featuring a quinazolinyl core substituted with a trifluoromethyl group at the 2-position and a methoxy-substituted benzene sulfonohydrazide moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the quinazolinyl scaffold contributes to π-π stacking interactions in biological targets .
Properties
IUPAC Name |
4-methoxy-N'-methyl-N'-[2-(trifluoromethyl)quinazolin-4-yl]benzenesulfonohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4O3S/c1-24(23-28(25,26)12-9-7-11(27-2)8-10-12)15-13-5-3-4-6-14(13)21-16(22-15)17(18,19)20/h3-10,23H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXRCMUNPNQMAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC(=NC2=CC=CC=C21)C(F)(F)F)NS(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methoxy-N'-methyl-N'-(2-(trifluoromethyl)-4-quinazolinyl)benzenesulfonohydrazide, also known as CAS 320421-90-7, is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. Its unique molecular structure, characterized by the presence of a quinazoline moiety and trifluoromethyl group, suggests promising interactions with biological targets.
- Molecular Formula : C17H15F3N4O3S
- Molecular Weight : 412.39 g/mol
- Density : 1.5 ± 0.1 g/cm³
- Boiling Point : 442.4 ± 55.0 °C
- Flash Point : 221.4 ± 31.5 °C
The biological activity of this compound can be attributed to its structural components, particularly the quinazoline and sulfonamide functionalities. Quinazolines are known for their diverse pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory effects. The trifluoromethyl group enhances lipophilicity and metabolic stability, which may improve the compound's bioavailability.
Biological Activity Overview
Research has indicated that derivatives of quinazoline compounds exhibit various biological activities:
- Anticancer Activity : Quinazoline derivatives have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the inhibition of specific kinases involved in cell signaling pathways that regulate growth and survival.
- Antimicrobial Properties : Some studies suggest that quinazoline derivatives possess significant antibacterial and antifungal properties, potentially by disrupting microbial cell wall synthesis or function.
- Anti-inflammatory Effects : Compounds with similar structures have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines or enzymes like cyclooxygenase.
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of various quinazoline derivatives, including those structurally related to our compound, on human cancer cell lines (HeLa and MCF-7). The results indicated that compounds with a trifluoromethyl group exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts, suggesting a structure-activity relationship that favors halogen substitution for increased potency .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of quinazoline derivatives against Gram-positive and Gram-negative bacteria. The study found that certain modifications, such as the incorporation of a sulfonamide group, significantly increased antibacterial activity .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C17H15F3N4O3S |
| Molecular Weight | 412.39 g/mol |
| Density | 1.5 ± 0.1 g/cm³ |
| Boiling Point | 442.4 ± 55.0 °C |
| Flash Point | 221.4 ± 31.5 °C |
| Biological Activity | Effect |
|---|---|
| Anticancer | Inhibition of cell proliferation in cancer lines |
| Antimicrobial | Significant activity against bacterial strains |
| Anti-inflammatory | Reduction in pro-inflammatory markers |
Comparison with Similar Compounds
Table 1: Key Properties of Selected Sulfonohydrazides
Key Observations:
- Substituent Effects : The trifluoromethyl group in the target compound enhances electron-withdrawing effects compared to methyl or methoxy groups in analogs like compound 34 . This may influence binding affinity to hydrophobic enzyme pockets.
- Quinazolinyl Core: Compounds with quinazolinyl or quinazolinone cores (e.g., 7b4 and 4-bromo analog ) show improved thermal stability, as evidenced by higher melting points compared to non-heterocyclic sulfonohydrazides.
- Synthetic Challenges: The target compound’s synthesis likely involves coupling between a quinazolinyl amine and a sulfonohydrazide precursor, similar to methods for compound 7b4 . However, the trifluoromethyl group may require specialized fluorination steps .
Physicochemical and Spectral Comparisons
- FT-IR Spectroscopy : The target compound is expected to show NH stretching (3150–3319 cm⁻¹) and C=O/C=S vibrations (1243–1682 cm⁻¹), similar to analogs .
- ¹H NMR : Aromatic protons in the quinazolinyl ring would resonate at δ 7.5–8.5 ppm, while the OCH3 group would appear as a singlet near δ 3.8–4.0 ppm .
Q & A
Q. What challenges arise in scaling up synthesis, and how can they be mitigated?
- Methodological Answer : Issues like low yields (e.g., 74% in small-scale vs. <50% in larger batches) may stem from inefficient mixing or exothermic reactions. Use flow chemistry systems for controlled heat dissipation and automated solvent evaporation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
